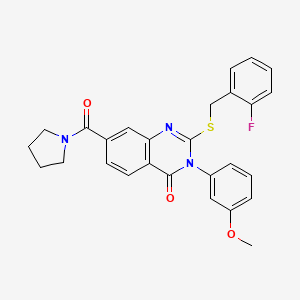
2-((2-fluorobenzyl)thio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-fluorobenzyl)thio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H24FN3O3S and its molecular weight is 489.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((2-fluorobenzyl)thio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20FN3O2S
- Molecular Weight : 375.45 g/mol
The compound features a quinazolinone core, a pyrrolidine moiety, and a fluorobenzylthio group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:
- Inhibition of Tumor Cell Growth : The compound has shown significant antiproliferative effects against various cancer cell lines. Studies indicate that it may inhibit microtubule polymerization, similar to known antimitotic agents like colchicine and vinblastine .
- Apoptosis Induction : Treatment with this compound has been associated with increased apoptotic activity in cancer cells, characterized by the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, particularly against certain strains of bacteria and fungi, although detailed mechanisms remain to be elucidated.
Efficacy Against Cancer Cell Lines
A series of in vitro studies have evaluated the effectiveness of this compound against various tumor cell lines. Table 1 summarizes the results from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 0.125 | Microtubule disruption |
| MCF7 (Breast) | 0.200 | Apoptosis induction |
| A549 (Lung) | 0.150 | Cell cycle arrest at G2/M phase |
| HT-29 (Colon) | 0.180 | Inhibition of cell proliferation |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the quinazolinone scaffold significantly influence biological activity:
- Fluorine Substitution : The presence of the fluorine atom on the benzyl ring enhances lipophilicity and may improve binding affinity to target proteins.
- Pyrrolidine Ring : The incorporation of a pyrrolidine moiety is crucial for maintaining cytotoxicity; variations in size or substitution patterns lead to decreased activity .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- In Vivo Efficacy : A study conducted on xenograft models demonstrated that administration of the compound resulted in significant tumor regression compared to control groups .
- Combination Therapy : Research indicates that combining this compound with conventional chemotherapeutics may enhance overall efficacy and reduce resistance in multidrug-resistant cancer cell lines.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3S/c1-34-21-9-6-8-20(16-21)31-26(33)22-12-11-18(25(32)30-13-4-5-14-30)15-24(22)29-27(31)35-17-19-7-2-3-10-23(19)28/h2-3,6-12,15-16H,4-5,13-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCXWJWPRUXNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCCC4)N=C2SCC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














